9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one” belongs to a class of organic compounds known as pyrazolotriazolopyrazines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a triazole ring, which is further fused to a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one core with a 4-methoxyphenyl substituent at the 9-position. Detailed structural analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The methoxyphenyl group might undergo reactions typical for aromatic ethers, while the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one core might participate in various heterocyclic chemistry reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and stability .科学的研究の応用
Chemical Synthesis and Biological Potential
The exploration of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin derivatives in scientific research has led to the identification of compounds with significant pharmacological potential. These compounds are synthesized through various chemical reactions, including palladium-mediated cross-coupling reactions and interactions with carboxylic acids, showcasing their versatile chemistry and the potential for creating novel pharmacologically active molecules. Preliminary biological testing indicates strong inhibition of LPS-induced TNFalpha release from human mononuclear cells, suggesting anti-inflammatory properties and the potential for further biological evaluation (Raboisson et al., 2003).
Pharmacological Applications and Molecular Docking Studies
The structural modification of these compounds, including the incorporation of 1,2,4-triazole and pyrazole fragments, significantly impacts their biological activity. These modifications allow for the interaction with various biological targets, increasing the likelihood of therapeutic applications. Molecular docking studies further confirm the biological potential of these derivatives, particularly in the context of antifungal activity, highlighting the importance of synthetic transformations in discovering new therapeutic agents (Fedotov et al., 2022).
Antimicrobial and Antibacterial Activities
The synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles derived from pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin compounds have demonstrated significant antimicrobial activities. These activities are particularly evident against both Gram-positive and Gram-negative bacteria, suggesting the potential for these compounds to serve as a basis for developing new antimicrobial agents. The presence of specific substituents on the triazole moiety can result in potent inhibitory activity comparable to standard drugs, indicating the promising nature of these molecules for further development in antimicrobial therapy (Reddy et al., 2013).
将来の方向性
作用機序
Target of Action
The primary target of the compound 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound this compound interacts with CDK2, inhibiting its activity . This interaction results in a significant alteration in cell cycle progression, leading to the inhibition of cell proliferation .
Biochemical Pathways
The action of this compound affects the CDK2/cyclin A2 pathway . This pathway is critical for the transition of cells from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound disrupts this transition, leading to cell cycle arrest .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties . These properties influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME), which in turn affect its bioavailability .
Result of Action
The result of the action of this compound is a significant inhibition of cell proliferation . This is achieved through the induction of cell cycle arrest and apoptosis within cells .
特性
IUPAC Name |
11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2/c1-21-10-4-2-9(3-5-10)11-8-12-13-15-16-14(20)18(13)6-7-19(12)17-11/h2-8H,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPZFRWCWHJZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NNC4=O)C3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。